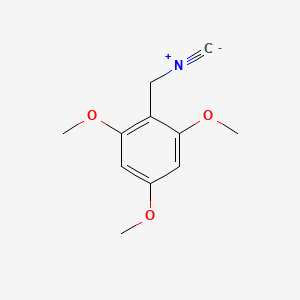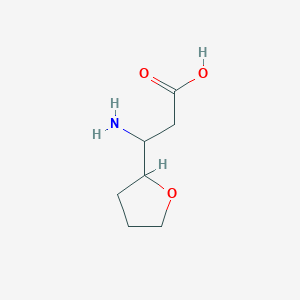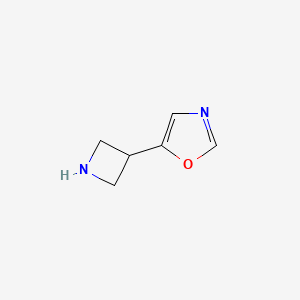![molecular formula C12H21N3O2 B13590183 [4-(2-Oxopiperidin-1-yl)cyclohexyl]urea](/img/structure/B13590183.png)
[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea is a chemical compound with the molecular formula C₁₂H₂₁N₃O₂ and a molecular weight of 239.32 g/mol It is characterized by the presence of a piperidinone ring attached to a cyclohexyl group, which is further linked to a urea moiety
Méthodes De Préparation
The synthesis of [4-(2-Oxopiperidin-1-yl)cyclohexyl]urea typically involves the reaction of 4-(2-oxopiperidin-1-yl)cyclohexylamine with an isocyanate derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles such as amines or thiols replace one of the substituents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [4-(2-Oxopiperidin-1-yl)cyclohexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action depend on the specific biological system being studied and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea can be compared with similar compounds such as:
[4-(2-Oxopiperidin-1-yl)cyclohexyl]thiourea: Similar structure but with a thiourea moiety instead of urea.
[4-(2-Oxopiperidin-1-yl)cyclohexyl]carbamate: Contains a carbamate group instead of urea.
[4-(2-Oxopiperidin-1-yl)cyclohexyl]amide: Features an amide group in place of the urea moiety.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H21N3O2 |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
[4-(2-oxopiperidin-1-yl)cyclohexyl]urea |
InChI |
InChI=1S/C12H21N3O2/c13-12(17)14-9-4-6-10(7-5-9)15-8-2-1-3-11(15)16/h9-10H,1-8H2,(H3,13,14,17) |
Clé InChI |
QRTGYDDHTIPSHG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(=O)C1)C2CCC(CC2)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butylN-[3-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B13590101.png)
![6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylicacid](/img/structure/B13590108.png)

![1-[(2,3-Dimethylphenyl)methyl]piperazine](/img/structure/B13590139.png)






![1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13590172.png)



